Sodium 4-hydroxynaphthalene-2-sulphonate Sodium 4-hydroxynaphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 13935-00-7
VCID: VC20974089
InChI: InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);
SMILES: C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]
Molecular Formula: C10H8NaO4S
Molecular Weight: 247.22 g/mol

Sodium 4-hydroxynaphthalene-2-sulphonate

CAS No.: 13935-00-7

Cat. No.: VC20974089

Molecular Formula: C10H8NaO4S

Molecular Weight: 247.22 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-hydroxynaphthalene-2-sulphonate - 13935-00-7

Specification

CAS No. 13935-00-7
Molecular Formula C10H8NaO4S
Molecular Weight 247.22 g/mol
IUPAC Name sodium;4-hydroxynaphthalene-2-sulfonate
Standard InChI InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);
Standard InChI Key CESJGLWCKQNBNZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]
SMILES C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)O.[Na]

Introduction

Chemical Properties and Structure

Physical Properties

The parent acid, 4-hydroxynaphthalene-2-sulfonic acid, has a molecular formula of C₁₀H₈O₄S and a molecular weight of 224.233 g/mol . By extension, sodium 4-hydroxynaphthalene-2-sulphonate would have the molecular formula C₁₀H₇NaO₄S, with a corresponding increase in molecular weight reflecting the replacement of the acidic hydrogen with a sodium cation.
The physical characteristics of 4-hydroxynaphthalene-2-sulfonic acid include a reported density of 1.549 g/cm³, which provides a reference point for estimating the density of its sodium salt counterpart . Other documented properties of the acid form include a polar surface area (PSA) of 82.98000, a calculated LogP value of 2.87290, and an index of refraction of 1.703 .
Table 1: Comparative Physical Properties of 4-Hydroxynaphthalene-2-Sulfonic Acid and Its Sodium Salt

PropertyAcid Form ValueSodium Salt ValueSource
Molecular FormulaC₁₀H₈O₄SC₁₀H₇NaO₄S
Molecular Weight224.233 g/mol~246.22 g/mol
Density1.549 g/cm³Expected to be similar
Polar Surface Area (PSA)82.98000Expected to be similar
LogP2.87290Expected to be lower due to ionic character
Index of Refraction1.703Not directly available
As a general principle in organic chemistry, the conversion of a sulfonic acid to its sodium salt form typically increases water solubility substantially due to the introduction of ionic character. This enhanced hydrophilicity would be expected for sodium 4-hydroxynaphthalene-2-sulphonate compared to its parent acid, making it more amenable to aqueous processing.

Structural Characteristics

The molecular structure of sodium 4-hydroxynaphthalene-2-sulphonate features a naphthalene backbone with two key functional groups: a hydroxyl group at position 4 and a sulfonate group (as the sodium salt) at position 2. This specific arrangement creates a unique electronic distribution within the molecule that influences its reactivity patterns and physicochemical properties.
The naphthalene core contributes aromatic character to the compound, influencing its UV-visible absorption spectrum and reactivity in electrophilic aromatic substitution reactions. The hydroxyl group at position 4 can participate in hydrogen bonding interactions, both as a donor and acceptor, and can be deprotonated under basic conditions to form a phenolate anion with enhanced nucleophilicity.
The sulfonate group at position 2, particularly in its sodium salt form, provides a permanent negative charge that contributes significantly to the compound's water solubility. The positioning of this group at C-2 of the naphthalene ring creates a specific electronic environment that differentiates this compound from its positional isomers, such as sodium 4-hydroxynaphthalene-1-sulphonate, which has the sulfonate group at position 1 instead.

Applications and Uses

Dye Synthesis

Hydroxynaphthalene sulfonates commonly serve as intermediates in the manufacture of dyes, particularly azo dyes, where the hydroxyl group provides a reactive site for azo coupling reactions . The available literature mentions several complex azo dyes that incorporate hydroxynaphthalene sulfonate structures, suggesting that sodium 4-hydroxynaphthalene-2-sulphonate might find similar applications in the dye industry.
For example, compounds such as 2-naphthalenesulfonic acid, 6-amino-5-[2-[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) represent complex dye structures that incorporate hydroxynaphthalene sulfonate backbones with additional functional groups . These types of compounds find applications in the textile industry and other sectors where colorants are required.
The positioning of the hydroxyl group at C-4 and the sulfonate group at C-2 in sodium 4-hydroxynaphthalene-2-sulphonate would provide a specific pattern of reactivity that could be exploited in the synthesis of dyes with particular properties or affinities for specific substrates.

Analytical Chemistry

Pure hydroxynaphthalene sulfonates serve as reference materials in analytical methods for the analysis of dyes and color additives. For instance, the literature discusses the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt for use as a reference standard in HPLC analysis . Similar applications could exist for sodium 4-hydroxynaphthalene-2-sulphonate, particularly in contexts where it serves as a precursor to more complex dye molecules.
The specific arrangement of functional groups in sodium 4-hydroxynaphthalene-2-sulphonate would give it a unique chromatographic profile, making it distinguishable from its isomers and valuable as a reference standard in analytical methods focused on dye analysis or quality control in dye manufacturing.

Chemical Building Block

The compound's functional groups make it a potentially valuable building block in the synthesis of more complex molecules. The hydroxyl group provides a site for further functionalization through reactions such as etherification or esterification, while the sulfonate group contributes water solubility and can participate in ionic interactions.
A similar compound, sodium 4-hydroxynaphthalene-1-sulfonate, has been reported to undergo ethylation with bromoethane in the presence of sodium hydroxide in a water/ethanol mixture at 80°C, resulting in the corresponding ethoxy derivative . Similar derivatization reactions might be possible with sodium 4-hydroxynaphthalene-2-sulphonate, allowing for the creation of a family of compounds with modified properties.

Reactivity and Chemical Behavior

Hydroxyl Group Reactivity

The hydroxyl group at position 4 represents a key site of reactivity in sodium 4-hydroxynaphthalene-2-sulphonate. This functional group can participate in various chemical transformations:
Etherification reactions, such as those reported for the isomeric compound sodium 4-hydroxynaphthalene-1-sulfonate with bromoethane, would likely proceed through the deprotonation of the hydroxyl group under basic conditions, followed by nucleophilic attack on an alkyl halide or similar electrophile . The resulting ethers would have modified solubility and other physicochemical properties compared to the parent compound.
Esterification reactions could occur through the reaction of the hydroxyl group with acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. These transformations would convert the hydroxyl group to an ester, altering the hydrogen-bonding capabilities of the molecule and potentially its solubility characteristics.
Under oxidative conditions, the hydroxyl group might be converted to a ketone, fundamentally changing the reactivity profile of the molecule and eliminating the acidic proton of the hydroxyl group.

Sulfonate Group Characteristics

The sulfonate group, particularly in its sodium salt form, primarily contributes to the compound's solubility profile and can participate in ionic interactions. While generally less reactive than the hydroxyl group under most conditions, it provides a permanent negative charge that influences the compound's physical properties and interactions with cationic species.
In acidic media, the sodium salt might be converted back to the sulfonic acid form, while in the presence of other metal cations, ion exchange could occur to form different metal salts with potentially altered properties. These transformations might be exploited in applications where controlled solubility or specific metal coordination is desired.

Aromatic System Reactivity

The naphthalene core of sodium 4-hydroxynaphthalene-2-sulphonate can undergo electrophilic aromatic substitution reactions, with the regioselectivity influenced by the directing effects of the hydroxyl (ortho/para-directing) and sulfonate (meta-directing) groups. The interplay between these opposing directing effects creates a specific pattern of reactivity unique to this compound.
Positions ortho and para to the hydroxyl group would generally be activated toward electrophilic attack, while positions meta to the sulfonate group would similarly be favored. The combined effect of these directing influences would determine the most reactive positions in the naphthalene ring system, potentially allowing for selective functionalization at specific locations.

Comparative Analysis with Related Compounds

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